Trimipramine

Description

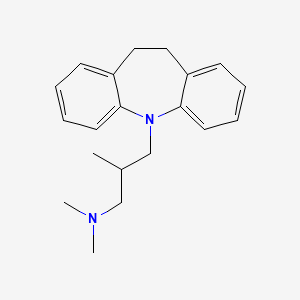

Structure

3D Structure

Properties

IUPAC Name |

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22/h4-11,16H,12-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCDBOWYZJWBIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25332-13-2 (mesylate), 3589-21-7 (mono-hydrochloride), 521-78-8 (maleate (1:1)) | |

| Record name | Trimipramine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000739719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023715 | |

| Record name | Trimipramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trimipramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014864 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble, 2.60e-02 g/L | |

| Record name | Trimipramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00726 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trimipramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014864 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3564-75-8, 739-71-9, 3564-66-7 | |

| Record name | (-)-Trimipramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3564-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimipramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=739-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Trimipramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3564-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimipramine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000739719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Trimipramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Trimipramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimipramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00726 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trimipramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimipramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMIPRAMINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ9MUH57H8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMIPRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S082C9NDT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMIPRAMINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K5931C1H5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trimipramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014864 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

45 °C | |

| Record name | Trimipramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00726 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trimipramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014864 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Trimipramine in Neuronal Circuits

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimipramine (B1683260), a tricyclic antidepressant (TCA), exhibits a unique and complex pharmacological profile that distinguishes it from other members of its class. While its antidepressant efficacy is well-established, its mechanism of action deviates from the typical monoamine reuptake inhibition that characterizes most TCAs. This technical guide provides a comprehensive overview of the molecular and cellular actions of this compound within neuronal circuits. It delves into its potent receptor antagonism at histamine (B1213489), serotonin (B10506), adrenergic, and dopamine (B1211576) receptors, supported by quantitative binding affinity data. Detailed experimental protocols for key assays are provided, alongside visualizations of the principal signaling pathways and experimental workflows, to facilitate a deeper understanding and guide future research and development.

Introduction

This compound is a second-generation tricyclic antidepressant that has been in clinical use for the treatment of major depressive disorder for several decades.[1] Unlike prototypic TCAs such as imipramine (B1671792) and amitriptyline, this compound is a notably weak inhibitor of serotonin (SERT) and norepinephrine (B1679862) (NET) transporters.[1][2] This has led to the understanding that its therapeutic effects are not primarily driven by the enhancement of monoaminergic neurotransmission through reuptake blockade. Instead, the pharmacological actions of this compound are predominantly attributed to its potent antagonist activity at a wide range of G-protein coupled receptors (GPCRs).[3] This guide will elucidate the multifaceted mechanism of action of this compound, focusing on its interactions with key neuronal receptors and the subsequent intracellular signaling cascades.

Receptor Binding Profile of this compound

This compound's interaction with various neurotransmitter receptors is central to its mechanism of action. The following tables summarize the quantitative data on its binding affinities, presented as Ki (inhibition constant) and Kd (dissociation constant) values, which are inversely proportional to binding affinity (a lower value indicates a stronger binding).

Table 1: this compound Receptor Binding Affinities

| Receptor Subtype | Ki (nM) | Kd (nM) | Species | Reference(s) |

| Histamine H1 | 0.27 - 1.48 | 0.27 | Human | [1][3][4] |

| Serotonin 5-HT2A | 10 - 60 | 24 | Human | [3][4][5] |

| Alpha-1 Adrenergic | 10 - 60 | 24 | Human | [3][4][5] |

| Dopamine D2 | 10 - 60 | 180 | Human | [3][4][5][6] |

| Muscarinic Acetylcholine (M1-M5) | 58 | 58 | Human | [1][3][4] |

| Serotonin 5-HT2C | - | 680 | Human | [4] |

| Dopamine D1 | 300 - 550 | - | Human | [5] |

| Alpha-2 Adrenergic | >1000 | - | Human | [5] |

Table 2: this compound Monoamine Transporter Affinities

| Transporter | Ki (nM) | Species | Reference(s) |

| Serotonin Transporter (SERT) | 149 | Human | [3] |

| Norepinephrine Transporter (NET) | 510 | Rat | [1] |

| Dopamine Transporter (DAT) | 3800 | Rat | [3] |

Core Mechanisms of Action in Neuronal Circuits

This compound's therapeutic and side-effect profile is a direct consequence of its potent antagonism at several key receptors.

Potent Histamine H1 Receptor Antagonism

This compound is one of the most potent histamine H1 receptor antagonists among all TCAs.[1] This action is primarily responsible for its prominent sedative and hypnotic effects, making it a useful therapeutic option for depressed patients with insomnia.[1] Blockade of H1 receptors in the central nervous system is a well-established mechanism for inducing sedation.

Serotonin 5-HT2A Receptor Antagonism

Strong antagonism at 5-HT2A receptors is another key feature of this compound's pharmacology.[1][3] This action is thought to contribute to its anxiolytic and antidepressant properties.[1] Blockade of 5-HT2A receptors can lead to an increase in slow-wave sleep and may also modulate dopamine and norepinephrine release in certain brain regions.

Alpha-1 Adrenergic Receptor Antagonism

This compound is a potent antagonist of alpha-1 adrenergic receptors.[3][5] This action contributes to its cardiovascular side effects, such as orthostatic hypotension and dizziness, by blocking norepinephrine-mediated vasoconstriction.[3] In the central nervous system, alpha-1 adrenergic receptor blockade may also play a role in its sedative and antipsychotic-like effects.

Moderate Dopamine D2 Receptor Antagonism

Unlike most other TCAs, this compound exhibits a moderate affinity for dopamine D2 receptors, acting as an antagonist.[1][5] This property contributes to its atypical profile and may underlie its weak antipsychotic effects.[1] The D2 receptor antagonism is also responsible for the observed increase in prolactin levels in patients treated with this compound.[1]

Weak Monoamine Reuptake Inhibition

A defining characteristic of this compound is its very weak inhibition of the serotonin and norepinephrine transporters.[1][2] While some studies suggest that at therapeutic concentrations, a partial inhibition of SERT and NET might occur, this is not considered to be the primary mechanism of its antidepressant action.[1][7] This weak activity on monoamine reuptake is a key differentiator from other TCAs and challenges the traditional monoamine hypothesis of depression in the context of this drug.[1]

Intracellular Signaling Pathways

The antagonism of this compound at H1, 5-HT2A, and alpha-1 adrenergic receptors converges on a common intracellular signaling pathway. These receptors are all Gq/11-protein coupled receptors.

Upon binding of an agonist, these receptors activate Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC). This compound, by acting as an antagonist, blocks the initiation of this cascade by the endogenous ligands (histamine, serotonin, and norepinephrine, respectively).

Diagram 1: this compound's Blockade of Gq/11-Coupled Receptor Signaling

Caption: this compound blocks Gq/11-coupled receptor signaling pathways.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from radioligand binding assays and functional assays. Below are detailed methodologies for these key experiments.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol outlines a competitive binding assay to determine the affinity of this compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound for a target receptor (e.g., Histamine H1, 5-HT2A, Alpha-1 Adrenergic).

Materials:

-

Receptor Source: Membranes from cultured cells expressing the human receptor of interest (e.g., HEK293 or CHO cells) or from homogenized brain tissue (e.g., human cortex).

-

Radioligand: A tritiated ([3H]) or iodinated ([125I]) ligand with high affinity and selectivity for the target receptor (e.g., [3H]mepyramine for H1, [3H]ketanserin for 5-HT2A, [3H]prazosin for alpha-1).

-

Test Compound: this compound maleate (B1232345) salt.

-

Non-specific Binding Control: A high concentration of a known, non-radiolabeled antagonist for the target receptor (e.g., 10 µM diphenhydramine (B27) for H1, 10 µM mianserin (B1677119) for 5-HT2A, 10 µM phentolamine (B1677648) for alpha-1).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions (e.g., 5 mM MgCl2).

-

Wash Buffer: Ice-cold assay buffer.

-

96-well microplates, glass fiber filters, scintillation vials, and a liquid scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.

-

Competitive Binding: Membrane preparation, radioligand, and serial dilutions of this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) from the competition curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Diagram 2: Experimental Workflow for Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Conclusion

The mechanism of action of this compound in neuronal circuits is characterized by a broad-spectrum receptor antagonism profile, with particularly high affinity for histamine H1, serotonin 5-HT2A, and alpha-1 adrenergic receptors. Its weak activity as a monoamine reuptake inhibitor distinguishes it from other tricyclic antidepressants. The therapeutic benefits of this compound in depression, particularly in patients with comorbid anxiety and insomnia, are likely a result of the complex interplay of its antagonist effects at these various receptors. The detailed pharmacological data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the unique properties of this compound and to explore novel therapeutic strategies targeting these neuronal pathways.

References

- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cryo-EM structure of the human histamine H1 receptor/Gq complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Updates in the function and regulation of α1‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

Pharmacological Profile of Trimipramine Maleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimipramine (B1683260) maleate (B1232345), a dibenzazepine (B1670418) derivative, is a tricyclic antidepressant (TCA) with a unique and complex pharmacological profile that distinguishes it from other members of its class. While historically categorized as a TCA, its primary mechanism of action deviates from the typical potent inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake. This guide provides a comprehensive technical overview of the pharmacological properties of this compound maleate, focusing on its receptor binding affinities, monoamine transporter interactions, and the downstream signaling pathways it modulates. All quantitative data are presented in structured tables for comparative analysis. Detailed methodologies for key experimental assays are provided to facilitate study replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of its molecular interactions and analytical assessment.

Introduction

This compound was first introduced for the treatment of major depressive disorder and has since been utilized for other conditions such as anxiety and insomnia, owing to its prominent sedative properties. Unlike conventional TCAs, this compound exhibits weak inhibition of both serotonin (SERT) and norepinephrine (NET) transporters. Its therapeutic efficacy is largely attributed to its potent antagonist activity at a wide range of neurotransmitter receptors, including histamine (B1213489), serotonin, adrenergic, and muscarinic receptors. This multifaceted receptor interaction profile contributes to its distinct clinical effects and side-effect profile. This document serves as a technical resource for researchers, providing a detailed examination of the pharmacological characteristics of this compound maleate.

Pharmacodynamics: Receptor and Transporter Interactions

The pharmacodynamic profile of this compound maleate is characterized by its broad-spectrum receptor antagonism and weak monoamine reuptake inhibition.

Receptor Binding Affinities

This compound demonstrates high to moderate affinity for several key G-protein coupled receptors (GPCRs) involved in neurotransmission. Its potent antagonism at the histamine H1 receptor is a cornerstone of its sedative effects. The binding affinities (Ki) for various human brain receptors are summarized in Table 1.

Table 1: Receptor Binding Affinities of this compound

| Receptor Subtype | Ki (nM) | Reference |

| Histamine H₁ | 0.27 | |

| Serotonin 5-HT₂ₐ | 24 | |

| α₁-Adrenergic | 24 | |

| Muscarinic Acetylcholine | 58 | |

| Dopamine D₂ | 180 | |

| Serotonin 5-HT₂c | 680 | |

| Dopamine D₁ | >1000 | |

| α₂-Adrenergic | >1000 |

Data derived from radioligand binding assays on normal human brain tissue.

Monoamine Transporter Inhibition

This compound is a notably weak inhibitor of monoamine reuptake compared to other TCAs. Its low affinity for SERT and NET suggests that direct reuptake inhibition is not its primary antidepressant mechanism. The inhibitory concentrations (IC50) for human monoamine transporters are presented in Table 2.

Table 2: Monoamine Transporter Inhibition of this compound

| Transporter | IC₅₀ (nM) | Cell Line | Reference |

| Serotonin Transporter (SERT) | 2000 - 10000 | HEK293 | |

| Norepinephrine Transporter (NET) | 2000 - 10000 | HEK293 | |

| Dopamine Transporter (DAT) | >10000 | HEK293 |

Data derived from uptake inhibition assays in HEK293 cells expressing the respective human transporters.

Signaling Pathways

This compound's antagonism of various receptors leads to the modulation of several intracellular signaling cascades. The following diagrams illustrate the canonical signaling pathways affected by this compound.

Caption: this compound antagonism of the Histamine H1 receptor signaling pathway.

An In-depth Technical Guide to the Synthesis and Structural Analysis of Trimipramine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and structural analysis of Trimipramine. It is designed to serve as a detailed resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development. This document outlines the synthetic pathway from its precursors, details the methodologies for its structural elucidation, and presents key analytical data in a structured format.

Synthesis of this compound

This compound is a tricyclic antidepressant belonging to the dibenzazepine (B1670418) class.[1] Its chemical name is (±)-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N,2-trimethylpropan-1-amine.[2] The core of its synthesis involves the alkylation of the iminodibenzyl (B195756) tricycle.

1.1. Synthetic Pathway

The primary route for the synthesis of this compound involves a two-step process starting from 2,2'-dinitrobibenzyl. This precursor is first reduced to form 2,2'-diaminobibenzyl, which is then cyclized to produce the key intermediate, 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl).[3] The iminodibenzyl is subsequently alkylated with 3-dimethylamino-2-methylpropyl chloride to yield this compound.[4]

References

An In-depth Technical Guide to the Molecular Targets of Trimipramine in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimipramine (B1683260) is a tricyclic antidepressant (TCA) with a unique pharmacological profile that distinguishes it from other members of its class.[1][2] While its antidepressant efficacy is well-documented, its mechanism of action is not primarily driven by potent inhibition of serotonin (B10506) or norepinephrine (B1679862) reuptake, a hallmark of typical TCAs.[1][3][4] Instead, this compound's therapeutic and side-effect profile is largely attributed to its potent antagonism of a wide array of neurotransmitter receptors in the central nervous system (CNS).[3][5] This technical guide provides a comprehensive overview of the molecular targets of this compound, presenting quantitative binding affinity data, detailed experimental protocols for receptor binding assays, and visualizations of the key signaling pathways affected by its activity. This document is intended to serve as a detailed resource for researchers and professionals in the field of neuropharmacology and drug development.

Receptor Binding Affinity Profile of this compound

This compound's interaction with the CNS is characterized by its broad receptor binding profile. It exhibits high to moderate affinity for several key G-protein coupled receptors (GPCRs), which is believed to be the primary driver of its clinical effects.[6] Notably, it is a very potent antagonist of the histamine (B1213489) H1 receptor, which contributes to its strong sedative effects.[3][7][8] Its affinities for various monoamine receptors, including the dopamine (B1211576) D2 and serotonin 5-HT2A receptors, are comparable to those of the atypical antipsychotic clozapine.[1][7] Unlike most other TCAs, this compound is a very weak inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][3][9]

The following tables summarize the quantitative data for the binding affinity of this compound to various CNS targets. The data are presented as Ki (inhibition constant) and Kd (dissociation constant) values in nanomolars (nM). A lower Ki or Kd value indicates a stronger binding affinity.

Table 1: this compound Receptor Binding Affinities

| Receptor Subtype | Kd (nM) | Ki (nM) | Reference(s) |

| Histamine H1 | 0.27 | - | [9][10] |

| Serotonin 5-HT2A | 24 | - | [9][10] |

| α1-Adrenergic | 24 | - | [9][10] |

| Muscarinic Acetylcholine (B1216132) (mACh) | 58 | 58 | [1][10] |

| Dopamine D2 | 180 | - | [9] |

| Dopamine D4 | - | 275 | [1] |

| Serotonin 5-HT2C | 680 | - | [9] |

Table 2: this compound Monoamine Transporter Binding Affinities

| Transporter | Ki (nM) | Reference(s) |

| Serotonin Transporter (SERT) | 149 | [1][9] |

| Norepinephrine Transporter (NET) | 510 | [1] |

| Dopamine Transporter (DAT) | - | - |

Experimental Protocols: Radioligand Binding Assays

The binding affinities of this compound for its molecular targets are typically determined using radioligand binding assays. These assays measure the displacement of a specific high-affinity radiolabeled ligand from its receptor by the drug being tested.[11][12][13]

The general workflow for a competitive radioligand binding assay involves incubating a preparation of cell membranes containing the receptor of interest with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled competitor drug (e.g., this compound). The amount of radioligand bound to the receptor is then measured, and the concentration of the competitor drug that inhibits 50% of the specific binding (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[10][14]

Histamine H1 Receptor Binding Assay [10]

-

Objective: To determine the binding affinity of this compound for the histamine H1 receptor.

-

Radioligand: [3H]Pyrilamine (mepyramine).

-

Tissue Preparation: Membranes from normal human brain tissue are prepared by homogenization in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.4), followed by centrifugation to pellet the membranes. The pellet is then washed and resuspended.[10]

-

Assay Conditions:

-

Incubation Buffer: 50 mM Sodium Phosphate, pH 7.4.

-

Incubation Time: 30 minutes.

-

Incubation Temperature: 25°C.

-

-

Non-specific Binding: Determined in the presence of a saturating concentration of a known H1 antagonist (e.g., 1 µM triprolidine).[10]

Dopamine D2 Receptor Binding Assay [10]

-

Objective: To determine the binding affinity of this compound for dopamine D2 receptors.

-

Radioligand: [3H]Spiperone.

-

Tissue Preparation: Membranes from human brain tissue rich in D2 receptors (e.g., caudate nucleus).[10]

-

Assay Conditions:

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.1, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

-

Incubation Time: 30 minutes.

-

Incubation Temperature: 37°C.

-

-

Non-specific Binding: Determined in the presence of 1 µM (+)-butaclamol.[10]

Muscarinic Acetylcholine Receptor Binding Assay [10]

-

Objective: To determine the binding affinity of this compound for muscarinic acetylcholine receptors.

-

Radioligand: [3H]Quinuclidinyl benzilate ([3H]QNB).

-

Tissue Preparation: Membranes from normal human brain tissue.[10]

-

Assay Conditions:

-

Incubation Buffer: 50 mM Sodium Phosphate, pH 7.4.

-

Incubation Time: 60 minutes.

-

Incubation Temperature: 37°C.

-

-

Non-specific Binding: Determined in the presence of 1 µM atropine.[10]

α1-Adrenergic Receptor Binding Assay [10]

-

Objective: To determine the binding affinity of this compound for α1-adrenergic receptors.

-

Radioligand: [3H]Prazosin.

-

Tissue Preparation: Membranes from normal human brain tissue.[10]

-

Assay Conditions:

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.7.

-

Incubation Time: 20 minutes.

-

Incubation Temperature: 25°C.

-

-

Non-specific Binding: Determined in the presence of 10 µM phentolamine.[10]

Signaling Pathways of Key Molecular Targets

This compound functions as an antagonist at several key GPCRs, thereby blocking the downstream signaling cascades typically initiated by the binding of endogenous ligands.

The H1 receptor is a Gq-coupled receptor. Its activation by histamine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). This compound, as a potent H1 antagonist (inverse agonist), blocks this pathway, leading to its sedative effects.

The D2 receptor is a Gi-coupled receptor. When activated by dopamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity. This compound's antagonism at D2 receptors prevents this inhibition, which can lead to an increase in prolactin levels, a known marker of D2 receptor blockade.[1] This action contributes to its atypical antipsychotic-like properties.[1][7]

Similar to the H1 receptor, the 5-HT2A receptor is Gq-coupled. Its activation by serotonin initiates the PLC-IP3/DAG pathway. Antagonism of 5-HT2A receptors by this compound is thought to contribute to its antidepressant and anxiolytic effects, and may also improve sleep architecture.[1]

Conclusion

This compound possesses a complex and multifaceted pharmacological profile that distinguishes it from conventional tricyclic antidepressants. Its primary mechanism of action in the central nervous system is not the inhibition of monoamine reuptake, but rather the potent antagonism of a broad range of neurotransmitter receptors.[1][3] Its high affinity for histamine H1, serotonin 5-HT2A, α1-adrenergic, muscarinic acetylcholine, and dopamine D2 receptors underpins its therapeutic effects in depression, anxiety, and insomnia, as well as its characteristic side-effect profile, which includes sedation and anticholinergic effects.[3][5][15] The data and methodologies presented in this guide offer a detailed resource for researchers and drug development professionals working to understand the nuanced neuropharmacology of this atypical antidepressant and to develop novel therapeutics with targeted receptor activity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: a challenge to current concepts on antidepressives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 4. Clinical originality and new biology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is this compound Maleate used for? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. cafermed.com [cafermed.com]

- 8. Hypnotic - Wikipedia [en.wikipedia.org]

- 9. apexbt.com [apexbt.com]

- 10. benchchem.com [benchchem.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Receptor Binding Assays for HTS and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The High-Affinity Binding Site for Tricyclic Antidepressants Resides in the Outer Vestibule of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

An In-depth Technical Guide on the Core Monoaminergic Effects of Trimipramine

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

Trimipramine (B1683260), a tricyclic antidepressant (TCA), exhibits a complex pharmacological profile that distinguishes it from other agents in its class. While its clinical efficacy in treating major depressive disorder is well-established, its mechanism of action is not fully elucidated and is considered atypical. Unlike conventional TCAs, this compound is a relatively weak inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake.[1][2] Its therapeutic effects are thought to be mediated primarily through potent antagonism of several neurotransmitter receptors, including serotonergic, adrenergic, dopaminergic, and histaminergic systems.[1][3][4] This technical guide provides a comprehensive overview of this compound's interactions with monoamine neurotransmitter systems, presenting quantitative data on its binding affinities and functional inhibition. Detailed methodologies for key experimental assays are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear understanding of its multifaceted pharmacological actions.

Introduction

This compound is a dibenzazepine (B1670418) derivative classified as a tricyclic antidepressant.[5] While it shares a structural resemblance with other TCAs, its neuropharmacological profile is unique. The conventional hypothesis for the antidepressant action of TCAs involves the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake.[6] However, this compound demonstrates only weak to moderate inhibition of the serotonin transporter (SERT) and norepinephrine transporter (NET).[7][8] This has led to the characterization of this compound as an "atypical" or "second-generation" TCA.[1][3]

The primary mechanism of action for this compound is believed to be its broad and potent antagonism at various G-protein coupled receptors (GPCRs).[9] It is a potent antagonist of histamine (B1213489) H1, serotonin 5-HT2A, and alpha-1 adrenergic receptors.[7] Additionally, it displays moderate antagonism at dopamine (B1211576) D2 and muscarinic acetylcholine (B1216132) receptors.[1][7] This complex receptor-binding profile likely contributes to its therapeutic efficacy in depression, particularly in patients with co-morbid anxiety and insomnia, as well as its distinct side-effect profile.[1][3] This guide will delve into the quantitative aspects of this compound's interactions with these monoaminergic systems and the experimental approaches used to characterize them.

Quantitative Pharmacological Profile of this compound

The following tables summarize the binding affinities (Ki) and functional inhibitory concentrations (IC50) of this compound and its primary active metabolite, desmethylthis compound, at key monoamine transporters and receptors. Data are compiled from various in vitro studies.

Table 1: this compound and Metabolite Affinity for Monoamine Transporters

| Compound | Transporter | K_i_ (nM) | IC_50_ (µM) | Species/System | Reference(s) |

| This compound | SERT | 149 | 2.11 | Rat cerebral cortex / Human | [7][10] |

| NET | 2500 | 4.99 | Rat cerebral cortex / Human | [7][10] | |

| DAT | 3800 | >30 | Rat cerebral cortex / Human | [7][11] | |

| Desmethylthis compound | SERT | - | 5.206 (pIC50) | Human | [11] |

| NET | - | 5.535 (pIC50) | Human | [11] | |

| DAT | - | 4.530 (pIC50) | Human | [11] |

Note: pIC50 is the negative logarithm of the IC50 value.

Table 2: this compound Receptor Binding Affinities (K_d_ / K_i_ in nM)

| Receptor | K_d_ / K_i_ (nM) | Species/System | Reference(s) |

| Serotonin Receptors | |||

| 5-HT_1A_ | 4.66 (pKi) | - | [10] |

| 5-HT_1C_ | 6.39 (pKi) | - | [10] |

| 5-HT_2_ | 8.10 (pKi) | - | [10] |

| 5-HT_2A_ | 24 | Human brain | [7] |

| 5-HT_2C_ | 680 | Human brain | [7] |

| Adrenergic Receptors | |||

| α_1_ | 24 | Human brain | [7] |

| α_2_ | 680 | Human brain | [7] |

| Dopamine Receptors | |||

| D_1_ | 680 | Human brain | [7] |

| D_2_ | 180 | Human brain | [7] |

| Histamine Receptors | |||

| H_1_ | 0.27 | Human brain | [7] |

| Muscarinic Receptors | |||

| M_1_ | 58 | Human brain | [7] |

Note: pKi is the negative logarithm of the Ki value.

Effects on Monoamine Neurotransmitter Systems

Serotonin System

This compound's interaction with the serotonin system is multifaceted. It is a weak to moderate inhibitor of the serotonin transporter (SERT), with a Ki value of 149 nM.[7] This is considerably weaker than many other TCAs and selective serotonin reuptake inhibitors (SSRIs).[12] However, chronic administration of this compound has been shown to increase the regional concentration of 5-HT in the brain, particularly in the frontal cortex and hippocampus.[10]

A more prominent feature of this compound's serotonergic activity is its potent antagonism of the 5-HT2A receptor, with a Ki value of 24 nM.[7] Blockade of 5-HT2A receptors is a mechanism shared with some atypical antipsychotics and is thought to contribute to antidepressant and anxiolytic effects, as well as improvements in sleep architecture.[1][3] this compound also exhibits a lower affinity for the 5-HT2C receptor.[7]

Norepinephrine System

This compound is an extremely weak inhibitor of the norepinephrine transporter (NET), with a Ki value in the micromolar range (2.5 µM).[7] This is a key feature that distinguishes it from most other TCAs and serotonin-norepinephrine reuptake inhibitors (SNRIs). Consequently, this compound is not associated with the typical side effects of potent NET inhibition, such as significant cardiovascular effects or activation. However, it is a potent antagonist of α1-adrenergic receptors (Ki = 24 nM), which can contribute to orthostatic hypotension and sedation.[7]

Dopamine System

This compound's interaction with the dopamine system is characterized by weak inhibition of the dopamine transporter (DAT) and moderate antagonism of D2 dopamine receptors.[7] The weak DAT inhibition suggests a minimal direct effect on dopamine reuptake.[7] However, the D2 receptor antagonism (Ki = 180 nM) is notable and contributes to its atypical pharmacological profile, which has been compared to that of the atypical antipsychotic clozapine.[1][12] This D2 blockade is thought to underlie some of its weak antipsychotic properties and may contribute to its efficacy in certain patient populations.[1] Chronic treatment with this compound has been shown to increase the responsiveness of brain dopamine D2 and D3 receptors.[13]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination (General Protocol)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound for a specific receptor (e.g., 5-HT2A).

Materials:

-

Receptor Source: Cell membranes prepared from a cell line stably expressing the human receptor of interest (e.g., HEK293-h5-HT2A) or from brain tissue homogenates.

-

Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]Ketanserin for 5-HT2A).

-

Test Compound: this compound or other unlabeled compounds for competition.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

96-well Filter Plates (e.g., GF/B glass fiber filters).

-

Cell Harvester.

-

Microplate Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in a suitable buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Total Binding: Assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding: A high concentration of a known unlabeled ligand for the receptor, radioligand, and membrane suspension.

-

Competitive Binding: Serial dilutions of the test compound (this compound), radioligand (at a fixed concentration, typically near its Kd), and membrane suspension.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.

-

Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity in a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Monoamine Transporter Uptake Inhibition Assay (General Protocol)

This protocol describes a general method for measuring the inhibition of monoamine uptake by a test compound like this compound using synaptosomes or transfected cell lines.

Materials:

-

Uptake System: Freshly prepared synaptosomes from a specific brain region (e.g., striatum for DAT) or a cell line stably expressing the human transporter of interest (e.g., HEK293-hSERT).

-

Radiolabeled Substrate: A radiolabeled monoamine (e.g., [³H]Serotonin for SERT).

-

Test Compound: this compound or other potential inhibitors.

-

Uptake Buffer: e.g., Krebs-Henseleit buffer.

-

Wash Buffer: Ice-cold uptake buffer.

-

Scintillation Cocktail.

-

96-well Plates.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Preparation of Uptake System:

-

Synaptosomes: Homogenize the brain tissue in a suitable buffer and perform differential centrifugation to isolate the synaptosome fraction. Resuspend the synaptosomes in uptake buffer.

-

Cells: Culture the transfected cells to confluency in 96-well plates.

-

-

Assay Setup:

-

Pre-incubate the synaptosomes or cells with varying concentrations of the test compound (this compound) or vehicle in uptake buffer for a short period (e.g., 10-15 minutes) at 37°C.

-

-

Initiation of Uptake: Add the radiolabeled monoamine substrate to each well to initiate the uptake reaction.

-

Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

-

Termination of Uptake: Rapidly terminate the uptake by adding ice-cold wash buffer and filtering the contents through a glass fiber filter plate using a cell harvester. Wash the filters several times with ice-cold buffer.

-

Counting: Lyse the cells or collect the filters, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis:

-

Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known selective inhibitor for the transporter).

-

Plot the percentage of inhibition of specific uptake against the log concentration of the test compound.

-

Determine the IC50 value using non-linear regression analysis.

-

Visualizations

Signaling Pathways

Caption: this compound's antagonism of the 5-HT2A receptor signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of serotonin transporter reuptake inhibition assays using JAR cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. innoprot.com [innoprot.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. revvity.com [revvity.com]

- 13. bioivt.com [bioivt.com]

Early Preclinical Insights into the Antidepressant Profile of Trimipramine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimipramine (B1683260), a tricyclic antidepressant (TCA), presents a unique pharmacological profile that deviates from the classic monoamine reuptake inhibition model characteristic of its class. Early preclinical investigations have been pivotal in delineating its multifaceted mechanism of action, which is predominantly attributed to its potent antagonist activity at a range of neurotransmitter receptors, rather than significant inhibition of serotonin (B10506) or norepinephrine (B1679862) transporters. This technical guide synthesizes the foundational preclinical data on this compound's antidepressant effects, presenting quantitative data from key behavioral assays, detailed experimental protocols, and a visual representation of its proposed signaling pathways. The evidence suggests that this compound's therapeutic efficacy likely arises from a complex interplay of its interactions with histaminergic, serotonergic, adrenergic, and dopaminergic systems, offering a distinct approach to the treatment of depression.

Introduction

This compound has been utilized in the clinical management of depression for decades, yet its precise mechanism of action remains a subject of scientific inquiry. Unlike typical TCAs, its antidepressant and anxiolytic effects cannot be solely explained by the inhibition of monoamine reuptake.[1][2][3] Preclinical studies in rodent models have been instrumental in characterizing its atypical pharmacological properties. This whitepaper provides an in-depth review of these early preclinical findings, with a focus on quantitative behavioral data, detailed experimental methodologies, and the elucidation of potential signaling pathways.

Pharmacological Profile

This compound's interaction with the central nervous system is characterized by its broad-spectrum receptor antagonism. Its affinity for various receptors contributes to its therapeutic effects and side-effect profile.

Monoamine Transporter Inhibition

Preclinical studies have consistently demonstrated that this compound is a weak inhibitor of both the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][4] This distinguishes it from many other TCAs where potent reuptake inhibition is a primary mechanism of action.

| Transporter | Inhibition Constant (Ki/IC50) | Reference |

| Serotonin Transporter (SERT) | ~2.11 µM (IC50) | [5] |

| Norepinephrine Transporter (NET) | ~4.99 µM (IC50) | [5] |

Receptor Antagonism

This compound exhibits potent antagonist activity at several G-protein coupled receptors (GPCRs). Its high affinity for the histamine (B1213489) H1 receptor is thought to contribute to its sedative properties.[6] Furthermore, its interaction with serotonergic (5-HT2A), adrenergic (α1), and dopaminergic (D2) receptors is believed to be central to its antidepressant effects.[7][8]

| Receptor | Binding Affinity (pKi/Ki) | Reference |

| Histamine H1 | High Affinity | [6] |

| Serotonin 2A (5-HT2A) | 8.10 (pKi) | |

| Alpha-1 Adrenergic (α1) | High Affinity | [6] |

| Dopamine (B1211576) D2 | Moderate Affinity | [8] |

| Muscarinic Acetylcholine | Moderate Affinity | [6] |

Preclinical Efficacy in Animal Models of Depression

The antidepressant-like effects of this compound have been evaluated in various rodent models of depression. The Forced Swim Test (FST) and the Sucrose (B13894) Preference Test (SPT) are two of the most widely used assays to assess behavioral despair and anhedonia, respectively.

Forced Swim Test (FST)

Experimental Protocol: Forced Swim Test (Rat) [9]

-

Apparatus: A cylindrical container (e.g., 40-60 cm height, 20 cm diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

-

Animals: Male Wistar or Sprague-Dawley rats are commonly used.

-

Procedure:

-

Pre-test Session (Day 1): Each rat is individually placed in the water cylinder for a 15-minute habituation session. This induces a stable baseline of immobility for the subsequent test.

-

Drug Administration: this compound or vehicle is administered at specified time points before the test session (e.g., 24 hours, 5 hours, and 1 hour prior to the test).

-

Test Session (Day 2): The rat is placed back into the cylinder for a 5-minute test session. The duration of immobility (the time the animal spends floating without active movements other than those necessary to keep its head above water) is recorded.

-

-

Data Analysis: The total immobility time is calculated and compared between the this compound-treated and vehicle-treated groups. A significant reduction in immobility time in the drug-treated group is indicative of an antidepressant-like effect.

Sucrose Preference Test (SPT)

The SPT is a measure of anhedonia, a core symptom of depression. A decrease in the preference for a sweetened solution over water is considered a depressive-like behavior, which can be reversed by effective antidepressant treatment.

Experimental Protocol: Sucrose Preference Test [5]

-

Apparatus: Standard animal cages equipped with two drinking bottles.

-

Animals: Rodents subjected to a chronic stress paradigm, such as Chronic Unpredictable Mild Stress (CUMS), are often used to induce an anhedonic state.

-

Procedure:

-

Habituation: Animals are habituated to the two-bottle choice (both filled with water) for a period before the test.

-

Baseline Measurement: A baseline sucrose preference is established by presenting one bottle with a 1% sucrose solution and the other with water. The position of the bottles is switched to avoid place preference.

-

Drug Administration: this compound or vehicle is administered chronically throughout the stress period or for a specified duration.

-

Test Session: Following drug administration, the two-bottle choice test is repeated. The consumption of the sucrose solution and water is measured by weighing the bottles.

-

-

Data Analysis: Sucrose preference is calculated as: (Sucrose Intake / (Sucrose Intake + Water Intake)) * 100%. An increase in sucrose preference in the this compound-treated group compared to the vehicle-treated stressed group indicates a reversal of anhedonia.

Proposed Signaling Pathways and Mechanisms of Action

This compound's unique receptor profile suggests that its antidepressant effects are mediated by complex downstream signaling cascades. The following diagrams illustrate the putative pathways involved.

This compound's Multifaceted Receptor Interactions

This compound's weak inhibition of monoamine transporters, coupled with its potent antagonism at several key receptors, forms the basis of its atypical antidepressant profile.

Downstream Signaling of 5-HT2A Receptor Antagonism

Antagonism of the 5-HT2A receptor is a key feature of several atypical antipsychotics and is increasingly recognized as a mechanism for antidepressant action. By blocking this receptor, this compound may modulate downstream signaling pathways involved in mood regulation.

References

- 1. This compound, anxiety, depression and sleep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical originality and new biology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review of this compound. 30 years of clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 7. Repeated this compound induces dopamine D2/D3 and alpha1-adrenergic up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cafermed.com [cafermed.com]

- 9. benchchem.com [benchchem.com]

Trimipramine's Receptor Engagement: A Technical Deep Dive into Serotonin and Dopamine Binding Affinities

For Immediate Release

This technical guide provides a comprehensive analysis of the binding affinities of the tricyclic antidepressant trimipramine (B1683260) for key serotonin (B10506) and dopamine (B1211576) receptor subtypes. Designed for researchers, scientists, and professionals in drug development, this document synthesizes quantitative binding data, details established experimental methodologies, and visualizes the associated signaling pathways to facilitate a deeper understanding of this compound's complex pharmacological profile.

Core Findings: Receptor Binding Affinities of this compound

This compound exhibits a varied binding profile at serotonin and dopamine receptors. The following tables summarize the dissociation constants (Kd) and inhibition constants (Ki) for this compound at these key central nervous system targets. Lower Kd and Ki values are indicative of a higher binding affinity.

| Receptor Subtype | Binding Affinity (K_i_ in nM) | Reference |

| Serotonin 5-HT2A | 24 | [1] |

| Serotonin 5-HT2C | 680 | [1] |

Table 1: this compound Binding Affinities for Serotonin Receptors

| Receptor Subtype | Binding Affinity (K_i_ in nM) | Reference |

| Dopamine D1 | 680 | [1] |

| Dopamine D2 | 180 | [1] |

Table 2: this compound Binding Affinities for Dopamine Receptors

Experimental Protocols: Determining Binding Affinity

The determination of this compound's binding affinity for serotonin and dopamine receptors is primarily achieved through radioligand binding assays.[2][3] These assays are a robust and sensitive method for quantifying the interaction between a ligand (in this case, this compound) and a receptor.[2]

General Principles of Radioligand Binding Assays

Radioligand binding assays measure the specific binding of a radioactively labeled ligand to a receptor.[2] The two main types of assays used to determine binding affinity are saturation assays and competition (or inhibition) assays.[2]

-

Saturation Assays: These are performed by incubating a fixed amount of a receptor preparation with increasing concentrations of a radioligand to determine the receptor density (Bmax) and the radioligand's dissociation constant (Kd).[2]

-

Competition Assays: These assays measure the ability of an unlabeled test compound, such as this compound, to compete with a fixed concentration of a radioligand for binding to the receptor. The data from these experiments are used to calculate the half-maximal inhibitory concentration (IC50), which can then be converted to the inhibition constant (Ki) to determine the affinity of the test compound for the receptor.[2]

Workflow for a Competitive Radioligand Binding Assay

Detailed Protocol for 5-HT2A Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the serotonin 5-HT2A receptor.

Materials:

-

Radioligand: [3H]Ketanserin, a 5-HT2A antagonist.

-

Tissue Preparation: Membranes from a cell line expressing the human 5-HT2A receptor or from brain tissue rich in these receptors (e.g., frontal cortex).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Competitor: this compound at a range of concentrations.

-

Agent for Non-specific Binding: 10 µM of a non-radioactive 5-HT2A ligand (e.g., spiperone).

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize the cell or tissue preparation in assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]Ketanserin, and varying concentrations of this compound. For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of the non-radioactive 5-HT2A ligand.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition of specific binding against the concentration of this compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Detailed Protocol for Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the dopamine D2 receptor.

Materials:

-

Radioligand: [3H]Spiperone, a D2 antagonist.

-

Tissue Preparation: Membranes from a cell line expressing the human D2 receptor or from brain tissue rich in these receptors (e.g., striatum).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Competitor: this compound at a range of concentrations.

-

Agent for Non-specific Binding: 1 µM of a non-radioactive D2 ligand (e.g., haloperidol).

-

Filtration Apparatus and Scintillation Counter.

Procedure: The procedure is analogous to the 5-HT2A binding assay, with the substitution of the specific radioligand, tissue preparation, and assay buffer as listed above. The incubation is typically performed at 37°C for 30 minutes. Data analysis follows the same principles to determine the IC50 and subsequently the Ki value for this compound at the D2 receptor.

Signaling Pathways

This compound's antagonism at serotonin and dopamine receptors interrupts their downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways for the 5-HT2A and D2 receptors.

5-HT2A Receptor Signaling Pathway (Gq-coupled)

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[3][5][6] Activation of this pathway leads to the stimulation of phospholipase C (PLC).[5][6]

Dopamine D2 Receptor Signaling Pathway (Gi-coupled)

The dopamine D2 receptor is a GPCR that couples to the Gi alpha subunit.[7][8][9] Activation of this pathway inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[7][8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]

- 8. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

Pharmacokinetics of Trimipramine in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimipramine (B1683260) is a tricyclic antidepressant (TCA) with a distinct pharmacological profile, exhibiting sedative and anxiolytic properties alongside its antidepressant effects. A thorough understanding of its pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—in preclinical rodent models is fundamental for non-clinical safety assessment and for informing dose selection in clinical trials. This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound in rodents, details established experimental protocols, and presents key information in a clear and accessible format for researchers. While comprehensive quantitative pharmacokinetic data for this compound specifically in rodent models is limited in publicly available literature, this guide consolidates existing knowledge on its metabolism in rats and provides context by including human pharmacokinetic parameters, which should be interpreted with caution when extrapolating to rodent models.[1]

Data Presentation: Pharmacokinetic Parameters

Table 1: Human Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Oral Bioavailability (F) | 41.4% ± 4.4% | [1][2] |

| Peak Plasma Concentration (Cmax) | 28.2 ± 4.4 ng/mL | [1][2] |

| Time to Peak Plasma Concentration (Tmax) | 3.1 ± 0.6 hours | [1][2] |

| Elimination Half-Life (t½) | ~23 hours (intravenous) | [1][2] |

| Volume of Distribution (Vd) | 30.9 ± 3.5 L/kg | [1][2] |

| Total Metabolic Clearance | 15.9 ± 1.5 mL/min/kg | [1][2] |

| Plasma Protein Binding | Approximately 95% | [1][3] |

Metabolism in Rodents

The metabolism of this compound has been studied in rats, revealing extensive biotransformation primarily occurring in the liver.[1] The main metabolic pathways include N-demethylation, alicyclic oxidation (at the C10 or C11 position), and aromatic ring oxidation.[1] These processes are primarily mediated by the cytochrome P450 (CYP) enzyme system. While the specific rodent CYP isozymes involved have not been fully elucidated, human studies indicate a significant role for CYP2D6, CYP2C19, and CYP2C9.[1][4] It is plausible that orthologous CYP enzymes in rodents are responsible for similar metabolic transformations.[1]

Table 2: Major Urinary Metabolites of this compound Identified in Rats

| Metabolite | Metabolic Pathway |

| Desmethylthis compound | N-Demethylation |

| 2-hydroxythis compound | Aromatic Hydroxylation |

| 10-oxothis compound | Alicyclic Oxidation |

| 2-hydroxynorthis compound | Aromatic Hydroxylation & N-Demethylation |

| 10-hydroxythis compound | Alicyclic Hydroxylation |

| 11-hydroxythis compound | Alicyclic Hydroxylation |

Distribution in Rodents

Specific tissue distribution data for this compound in rodents is limited. However, as a lipophilic tertiary amine, it is expected to distribute extensively into tissues, particularly the brain and other well-perfused organs.[1] Studies with other structurally similar TCAs, such as imipramine (B1671792) and amitriptyline (B1667244), have demonstrated significant brain penetration in rats.[5][6] For instance, a linear relationship between plasma and brain concentrations has been observed for amitriptyline in chronically treated rats.[5] The brain-to-plasma concentration ratio for imipramine in rats has been shown to be greater than 25, indicating substantial accumulation in the central nervous system.[7]

Experimental Protocols

This section outlines detailed methodologies for conducting pharmacokinetic studies of this compound in rodent models.

Animal Models

-

Species: Sprague-Dawley rats or BALB/c mice are commonly used for pharmacokinetic studies.[1]

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to standard chow and water, unless fasting is required by the study protocol.[1]

Drug Formulation and Administration

-

Formulation: this compound maleate (B1232345) should be dissolved or suspended in a suitable vehicle, such as 0.5% methylcellulose (B11928114) in water or saline. The formulation should be prepared fresh on the day of dosing.[1]

-

Route of Administration:

-

Oral (PO): Administered via oral gavage using a suitable gavage needle. The volume administered should be based on the animal's body weight and should not exceed recommended limits (e.g., 10 mL/kg for rats).[1]

-

Intravenous (IV): Administered as a bolus injection or infusion via a cannulated vein (e.g., tail vein or jugular vein).[1]

-

Blood Sampling

-

Method: Serial blood samples can be collected from a single animal (e.g., via the tail vein or saphenous vein) or terminal samples can be obtained from different animals at each time point (e.g., via cardiac puncture).[1]

-

Collection: Blood samples should be collected into tubes containing an anticoagulant such as EDTA or heparin.[1]

-

Plasma Preparation: Blood samples should be centrifuged (e.g., at 1500 x g for 10 minutes at 4°C) to separate the plasma. The resulting plasma supernatant should be transferred to clean tubes and stored at -80°C until analysis.[1]

Analytical Methodology: LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound and its metabolites in plasma due to its high sensitivity and selectivity.[1]

-

Sample Preparation: A common method for plasma sample cleanup is protein precipitation. To a small volume of plasma (e.g., 50 µL), an internal standard solution is added, followed by a protein precipitating agent like acetonitrile (B52724) or methanol. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant is then transferred for LC-MS/MS analysis.[1]

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used for separation.[1]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[1]

-

-

Mass Spectrometric Detection:

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. This compound kinetics and absolute bioavailability: use of gas-liquid chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Monograph for Professionals - Drugs.com [drugs.com]

- 4. ClinPGx [clinpgx.org]

- 5. Brain concentrations of tricyclic antidepressants: single-dose kinetics and relationship to plasma concentrations in chronically dosed rats - PubMed [pubmed.ncbi.nlm.nih.gov]